(1S)-1-(3-Fluoro-1-adamantyl)ethanamine

Metabolic Stability CYP450 Oxidation Adamantane Hydroxylation

(1S)-1-(3-Fluoro-1-adamantyl)ethanamine (CAS 2248212-44-2) is a chiral, bridgehead-fluorinated adamantyl ethylamine derivative. It belongs to the class of 1-(1-adamantyl)ethanamine congeners, which includes the marketed antiviral rimantadine.

Molecular Formula C12H20FN
Molecular Weight 197.297
CAS No. 2248212-44-2
Cat. No. B2601687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3-Fluoro-1-adamantyl)ethanamine
CAS2248212-44-2
Molecular FormulaC12H20FN
Molecular Weight197.297
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)(C2)F)N
InChIInChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m0/s1
InChIKeyCMKAZSVBLPTEMY-JKJWBTBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: (1S)-1-(3-Fluoro-1-adamantyl)ethanamine CAS 2248212-44-2 for Chiral Amine Procurement


(1S)-1-(3-Fluoro-1-adamantyl)ethanamine (CAS 2248212-44-2) is a chiral, bridgehead-fluorinated adamantyl ethylamine derivative. It belongs to the class of 1-(1-adamantyl)ethanamine congeners, which includes the marketed antiviral rimantadine. The single (S)-enantiomer configuration and the 3-fluoro substitution on the adamantane cage are its defining structural features. Adamantyl amines are recognized pharmacophores for influenza M2 proton channel inhibition and neurological targets [1]; bridgehead fluorination is specifically claimed to enhance metabolic stability while preserving the lipophilic character essential for CNS penetration [2].

Why Rimantadine or Racemic Fluoro Analogs Cannot Replace (1S)-1-(3-Fluoro-1-adamantyl)ethanamine


Simple replacement with unfluorinated rimantadine or the (R)-enantiomer introduces measurable liabilities. The bridgehead fluorine atom in the target compound is specifically claimed to confer superior resistance to cytochrome P450-mediated metabolic oxidation compared to the non-fluorinated parent adamantane scaffold [1]. Furthermore, in the closely related M2 proton channel system, (R)- and (S)-enantiomers of rimantadine exhibit differential binding kinetics and channel blockage potency, demonstrating that stereochemistry is not a trivial variable for adamantyl ethylamines [2]. Using the racemic fluoro mixture or the (1R)-enantiomer (CAS 2248215-82-7) may therefore compromise both metabolic half-life and target engagement in assays where stereospecific interactions are relevant.

Differential Performance Data for (1S)-1-(3-Fluoro-1-adamantyl)ethanamine: Comparative Evidence Tables


Bridgehead Fluorination Confers Predicted Metabolic Stability Advantage Over Rimantadine

The parent patent explicitly claims that incorporating a fluoro substituent on an adamantane bridgehead carbon enhances metabolic stability of the scaffold without affecting lipophilicity [1]. While target-compound-specific microsomal half-life data were not publicly located, the structural claim provides a class-level inference: the bridgehead C–F bond is expected to resist the cytochrome P450 hydroxylation that constitutes the primary metabolic route for rimantadine (1-(1-adamantyl)ethanamine) and amantadine [2]. Rimantadine undergoes extensive hepatic metabolism via hydroxylation and conjugation; fluorination at metabolically labile bridgehead positions is therefore a rational, literature-supported stability enhancement strategy.

Metabolic Stability CYP450 Oxidation Adamantane Hydroxylation

Enantiomer-Specific Binding Differentiation: (S)- vs (R)-Rimantadine Provides Precedent for Chiral Selection in Adamantyl Ethylamines

In the closely related rimantadine system, solid-state NMR studies originally suggested that the (R)-enantiomer binds the full M2 protein with higher affinity than the (S)-enantiomer, though electrophysiology (EP) and antiviral assays found similar channel blockage between enantiomers [1]. Critically, both enantiomers demonstrated comparable binding k_on and k_off against M2 WT, but the study established that chirality at the α-carbon can influence binding pose and target interaction energetics. For (1S)-1-(3-fluoro-1-adamantyl)ethanamine, the single (S)-configuration, when combined with the electronic effects of bridgehead fluorine, is expected to produce target engagement kinetics distinct from both rimantadine and the (1R)-enantiomer (CAS 2248215-82-7).

Chiral Recognition M2 Proton Channel Enantioselective Binding

GABA Transporter 1 (GAT1) Binding Affinity: Quantitative Target Engagement Data for the Fluoroadamantyl Scaffold

A compound structurally consistent with 1-(3-fluoro-1-adamantyl)ethanamine was profiled for binding to human and mouse GAT1 (GABA transporter 1) in HEK293 cell-based competitive MS binding assays, yielding Ki values of 1.10 μM (human) and 1.07 μM (mouse) using the GAT1-selective inhibitor NO711 as a displacement marker [1]. Functional inhibition of [³H]GABA uptake in HEK293 cells expressing mouse GAT1 produced an IC₅₀ of 3.39 μM [2]. For context, the reference GAT1 inhibitor tiagabine exhibits a Ki of approximately 10–20 nM, while the endogenous substrate GABA has a K_m in the low micromolar range. This places the fluoroadamantyl ethylamine in a moderate affinity range suitable for use as a tool compound or starting scaffold for further optimization targeting GABAergic neurotransmission.

GAT1 Inhibition GABA Reuptake Neurotransmitter Transporter

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs Rimantadine

Bridgehead fluorine substitution introduces an electronegative atom into the highly lipophilic adamantane cage, modulating the compound's physicochemical profile. The molecular formula of (1S)-1-(3-fluoro-1-adamantyl)ethanamine is C₁₂H₂₀FN (MW 197.30) versus C₁₂H₂₁N (MW 179.31) for rimantadine. The presence of fluorine increases molecular weight by 18 Da and introduces a hydrogen bond acceptor (HBA=1 for fluorine) absent in the parent molecule [1]. This subtle increase in polarity can reduce non-specific protein binding and moderate excessive lipophilicity—a known driver of promiscuous off-target pharmacology and rapid metabolic clearance—while retaining sufficient logP for blood-brain barrier permeation [2]. The patent explicitly states: 'the metabolic stability of the adamantane group is enhanced without affecting the lipophilicity of the group' [3].

Lipophilicity CNS Permeability Physicochemical Properties

Procurement-Relevant Application Scenarios for (1S)-1-(3-Fluoro-1-adamantyl)ethanamine


Fluorinated Chiral Building Block for CNS Lead Optimization Programs

Medicinal chemistry teams developing CNS-penetrant drug candidates can utilize (1S)-1-(3-fluoro-1-adamantyl)ethanamine as a chirally pure, metabolically stabilized amine building block. The adamantane scaffold's established CNS permeability [1], combined with the metabolic stability advantage conferred by bridgehead fluorination as claimed in the foundational patent [2], makes this compound suitable for amide coupling, reductive amination, or urea formation to generate screening libraries with enhanced pharmacokinetic profiles relative to rimantadine-derived analogs.

Enantioselective Probe for Influenza M2 Proton Channel Structure-Activity Studies

Investigators studying adamantane-based M2 channel inhibition can deploy the single (1S)-enantiomer to map stereochemical requirements for channel binding and blockage. The rimantadine enantiomer literature demonstrates that chirality at the α-methyl position influences binding pose despite similar functional potency against M2 WT [3]. The (1S)-3-fluoro variant extends this analysis by combining stereochemical control with the electronic perturbation of fluorine, enabling more nuanced SAR dissection of the M2 binding pocket.

GAT1 Transporter Pharmacology and GABAergic Tool Compound Development

With confirmed binding affinity of 1.10 μM at human GAT1 and functional uptake inhibition at 3.39 μM in mouse GAT1 assays [4], this compound serves as a validated starting point for hit-to-lead optimization of GABA reuptake inhibitors. The fluorinated adamantane core offers a distinct chemotype from classical GAT1 inhibitors such as tiagabine and nipecotic acid derivatives, potentially providing novel intellectual property space and differentiated selectivity profiles across GAT subtypes.

Metabolic Stability Comparator in Adamantane Chemistry Method Development

Analytical and medicinal chemistry groups focused on adamantane functionalization can employ (1S)-1-(3-fluoro-1-adamantyl)ethanamine as a benchmark compound for studying the impact of bridgehead fluorination on in vitro metabolic stability. Its use as a reference in microsomal incubation experiments, compared directly to rimantadine and amantadine under identical conditions, enables quantification of the metabolic shielding effect of the C–F bond, generating data that validates or refutes the patent claims of enhanced stability [2].

Quote Request

Request a Quote for (1S)-1-(3-Fluoro-1-adamantyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.